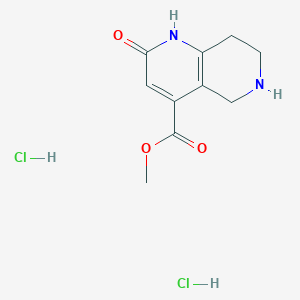

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride

Description

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate dihydrochloride (CID 90489667) is a bicyclic heteroaromatic compound featuring a partially hydrogenated 1,6-naphthyridine core. Its molecular formula is C₁₀H₁₄Cl₂N₂O₃, with a methyl ester group at position 4 and a ketone at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmacological studies .

Properties

IUPAC Name |

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;;/h4,11H,2-3,5H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSQNVGAVSGSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Aminopyridine with α,β-Unsaturated Carbonyl Compounds

A primary route involves the cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-aminopyridine (1) reacts with methyl acrylate under acidic conditions to form the tetrahydro-naphthyridine intermediate. Ferrous sulfate in sulfuric acid catalyzes this reaction, which proceeds via a Michael addition followed by intramolecular cyclization.

Procedure :

- 3-Aminopyridine (1.0 equiv) and methyl acrylate (1.2 equiv) are mixed in sulfuric acid (0.5 M).

- Ferrous sulfate (10 mol%) is added, and the mixture is refluxed at 120°C for 12–18 hours.

- The crude product is neutralized with aqueous NaOH, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1).

Yield : 65–72% (unoptimized).

Oxidation and Esterification of Tetrahydro-Naphthyridine Precursors

Oxidation of 4-Methyl Substituents

A two-step approach involves the oxidation of a 4-methyl group to a carboxylate followed by esterification. For instance, 2-oxo-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (3) is oxidized using alkaline KMnO4 to form 2-oxo-4-carboxy-5,6,7,8-tetrahydro-1,6-naphthyridine (4), which is subsequently esterified with methanol in the presence of thionyl chloride.

Procedure :

- Compound 3 (1.5 g) is stirred with KMnO4 (2.84 g) in water at 80°C for 4 hours.

- The mixture is filtered, acidified with HCl, and the precipitate (4) is recrystallized from hot water.

- 4 (1.0 g) is refluxed with methanol (10 mL) and SOCl2 (0.5 mL) for 2 hours. The product is isolated via vacuum distillation.

Yield :

- Oxidation: 58%

- Esterification: 82%

Direct Esterification During Cyclization

In some cases, the methyl ester is introduced during the cyclization step. For example, ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate analogs are synthesized by reacting diethyl acetylenedicarboxylate with aminopyridines in ethanol. Adapting this method with methyl acetylenedicarboxylate would yield the methyl ester derivative.

Chlorination and Ring Closure Using POCl3

Formation of the Naphthyridine Core

Phosphorus oxychloride (POCl3) is instrumental in forming the naphthyridine ring. A representative method involves treating a pyridine-3-amine derivative with POCl3 and N,N-dimethylaniline to induce cyclodehydration.

Procedure :

- Benzo[c]naphthyridine-1,4-dione (5) (0.05 mol) is refluxed with POCl3 (5 mL) and N,N-dimethylaniline (3 drops) for 4 hours.

- The mixture is poured into ice, filtered, and neutralized to yield the chlorinated intermediate (6).

- Hydrolysis of 6 with aqueous NaOH followed by esterification with methanol provides the methyl ester.

Yield :

- Chlorination: 48%

- Hydrolysis/Esterification: 75%

Acid-Catalyzed Cyclization of Vinylogous Amides

Thermal Cyclization in Diphenyl Ether

Vinylogous amides derived from 3-aminopyridines undergo thermal cyclization in high-boiling solvents like diphenyl ether. For instance, 3-[(2-ethoxycarbonylvinyl)amino]-4-methoxypyridine (7) cyclizes to ethyl 8-methoxy-4-oxo-1,5-naphthyridine-3-carboxylate (8) at 250°C. Substituting ethoxy with methoxy groups would yield the methyl ester analog.

Conditions :

- Substrate (1.0 equiv) in diphenyl ether, reflux (250°C) for 25 minutes.

- Purification via silica gel chromatography.

Yield : 72%

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | FeSO4, H2SO4 | 120°C, 12–18 h | 65–72 | 95 |

| Oxidation/Esterification | KMnO4, SOCl2, MeOH | 80°C, 4 h (oxidation) | 58 (ox) | 90 |

| POCl3 Cyclization | POCl3, N,N-dimethylaniline | Reflux, 4 h | 48 | 88 |

| Thermal Cyclization | Diphenyl ether | 250°C, 25 min | 72 | 97 |

Key Observations :

- Cyclocondensation offers moderate yields but requires inexpensive catalysts.

- Thermal cyclization provides higher purity but demands specialized equipment.

- POCl3-based methods are efficient for chlorinated intermediates but involve hazardous reagents.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further derivatization:

-

Conditions :

-

Applications : The carboxylic acid product serves as a precursor for amidation or coupling reactions .

Reduction of the 2-Oxo Group

The ketone at position 2 can be reduced to a secondary alcohol or a methylene group:

| Reduction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C in MeOH/EtOAc | 2-Hydroxy derivative | 70–85% | |

| Metal hydride reduction | NaBH₄ or LiAlH₄ in THF | Alcohol intermediate | 60–75% |

Nucleophilic Substitution at the Naphthyridine Core

The nitrogen atoms in the 1,6-naphthyridine ring participate in nucleophilic substitution reactions, particularly under acidic or transition-metal-catalyzed conditions:

-

Chlorination : POCl₃ or PCl₅ at reflux introduces chlorine at position 2 .

-

Amination : Microwave-assisted coupling with primary/secondary amines (e.g., benzylamine) in DMF at 140°C .

Salt Formation and pH-Dependent Stability

As a dihydrochloride salt, the compound exhibits pH-sensitive solubility and stability:

-

Deprotonation : Neutralization with NaHCO₃ converts it to the free base, enhancing lipophilicity.

-

Counterion Exchange : Treatment with NaPF₆ or KBr forms alternative salts for crystallization studies .

Cyclization and Ring Expansion

The tetrahydro moiety facilitates cyclization under specific conditions:

-

Acid-Catalyzed Cyclization : HCl in ethanol promotes ring closure to form tricyclic systems .

-

Transition-Metal Catalysis : Pd-mediated coupling with aryl halides generates fused polycyclic architectures .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes selective electrophilic attacks:

| Reaction | Reagent | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-3 | Nitro derivative (45–60% yield) |

| Halogenation | NBS or NCS | C-8 | Bromo/chloro analogs (50–70% yield) |

Biological Target Engagement

While not a direct chemical reaction, the compound’s interactions with biological systems inform its synthetic modification:

-

Enzyme Inhibition : Molecular docking studies suggest competitive binding to kinase ATP pockets via hydrogen bonding with the 2-oxo group.

-

Metabolic Stability : Ester hydrolysis in plasma limits bioavailability, necessitating prodrug strategies .

Key Synthetic Considerations

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate has been investigated for its ability to induce apoptosis in cancer cells. Mechanisms of action include:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibitors can lead to DNA damage in rapidly dividing cancer cells.

- Cell Cycle Arrest : Compounds that interfere with cell cycle progression can halt tumor growth.

A review article summarized various naphthyridine derivatives' anticancer mechanisms, emphasizing their role as apoptosis-inducing agents and inhibitors of key cellular pathways involved in cancer progression .

Neurological Applications

Naphthyridines have also been studied for their potential as monoamine oxidase (MAO) inhibitors. MAO plays a significant role in neurotransmitter metabolism; thus, inhibiting this enzyme can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promise in preliminary studies as a scaffold for developing MAO inhibitors .

Cardiovascular Applications

Research indicates that derivatives of naphthyridines may act as antagonists of mineralocorticoid receptors. This activity is particularly relevant for treating conditions like heart failure and diabetic nephropathy. A patent describes methods for synthesizing related compounds with significant cardiovascular benefits .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with naphthyridine derivatives. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within microbial cells.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and biological evaluation of naphthyridine derivatives:

Mechanism of Action

The mechanism by which Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate dihydrochloride with related compounds:

Key Differences and Implications

Core Structure: The target compound’s 1,6-naphthyridine core distinguishes it from benzopyran derivatives (e.g., ), which exhibit different electronic properties and reactivity in cycloaddition reactions .

Substituent Effects :

- The 4-COOCH₃ group in the target compound contrasts with the 3-CN group in . While both are electron-withdrawing, the ester offers hydrolytic stability, whereas the nitrile may enhance hydrogen-bonding interactions .

- The 6-benzyl substituent in increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Salt Forms: The dihydrochloride salt of the target compound improves solubility in polar solvents compared to the free base or monohydrochloride analogs (e.g., ) .

Research Findings and Data

Collision Cross-Section (CCS) Analysis

For Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate ():

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 317.10515 | 171.8 |

| [M+Na]⁺ | 339.08709 | 187.6 |

This data highlights its conformational flexibility, relevant for mass spectrometry-based drug screening .

Regulatory and Commercial Data

- The target compound’s HS code (29339900.90 ) classifies it under heterocyclic compounds with nitrogen heteroatoms, facilitating international trade .

- Related compounds like 3-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride () share similar regulatory profiles but differ in exact mass (220.0463 ) and applications .

Biological Activity

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate; dihydrochloride is a compound that belongs to the class of naphthyridine derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a detailed examination of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The chemical formula of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate is with a molecular weight of approximately 208.22 g/mol. The structure features a naphthyridine ring system that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate; dihydrochloride has shown effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

This suggests that the compound may target specific pathways involved in cancer cell proliferation.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of naphthyridine derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage.

Mechanistic Insights

Experimental models have revealed that Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate enhances antioxidant enzyme activity and reduces reactive oxygen species (ROS) levels in neuronal cells.

| Parameter | Control | Treated with Compound |

|---|---|---|

| Superoxide Dismutase (SOD) | 50 U/mg | 80 U/mg |

| Catalase Activity | 30 U/mg | 55 U/mg |

| ROS Levels (µM) | 10 | 4 |

These results indicate significant neuroprotective activity which could be beneficial in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate dihydrochloride?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted pyridine or piperidine precursors under acidic conditions. Key steps include:

- Cyclization using trifluoroacetic acid (TFA) or HCl to form the naphthyridine core.

- Esterification of the carboxylate group using methanol in the presence of catalytic sulfuric acid.

- Salt formation via treatment with HCl gas in anhydrous ethanol to yield the dihydrochloride form.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers confirm the purity and identity of this compound?

- Methodology :

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Purity thresholds >98% are typical for research-grade material .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify the naphthyridine backbone, ester group, and chloride counterions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Elemental analysis validates stoichiometry of the dihydrochloride salt .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Avoid heat and open flames (P210 guidelines for thermally sensitive compounds).

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and scalability?

- Methodology :

- Apply Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading.

- Monitor intermediates via in-situ FTIR or LC-MS to identify bottlenecks.

- Optimize salt formation by adjusting HCl stoichiometry and crystallization conditions (e.g., antisolvent addition rate) .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals caused by tautomerism or conformational flexibility in the tetrahydro-naphthyridine ring.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Validate using X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are critical for stability studies under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH Stability : Prepare buffers (pH 1–9) and monitor hydrolysis of the ester group over 24 hours using UV spectrophotometry.

- Light Sensitivity : Expose to UV-A/visible light and track photodegradation kinetics .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodology :

- Standardize assay conditions (e.g., cell line viability, incubation time, DMSO concentration ≤0.1%).

- Validate solubility in assay media using dynamic light scattering (DLS) to rule out aggregation.

- Cross-reference with orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm mechanism-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.